molecular formula C8H13NO2 B1289117 Ethyl 1-amino-2-vinylcyclopropanecarboxylate CAS No. 787548-29-2

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

Cat. No. B1289117
M. Wt: 155.19 g/mol
InChI Key: NBJXCTLFPNBZSG-UHFFFAOYSA-N
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Description

Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a compound that has been studied for its potential applications in the synthesis of pharmaceuticals, particularly as a building block for hepatitis C virus (HCV) protease inhibitors. The compound is characterized by the presence of an amino group and a vinyl group attached to a cyclopropane ring, which is further esterified with an ethyl group .

Synthesis Analysis

The synthesis of ethyl 1-amino-2-vinylcyclopropanecarboxylate has been achieved through asymmetric cyclopropanation reactions. A robust and chromatography-free synthesis of the compound with high enantiomeric excess (ee) has been described, which is significant for the preparation of potent HCV NS3 protease inhibitors. The process involves the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions, with improvements based on mechanistic investigations and quality control of starting materials . Another approach involves the cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester using a chiral phase-transfer catalyst, which has been optimized using microscale high-throughput experimentation techniques .

Molecular Structure Analysis

The molecular structure of ethyl 1-amino-2-vinylcyclopropanecarboxylate is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its ring strain and reactivity. The amino and vinyl groups attached to the cyclopropane ring contribute to the compound's reactivity and its ability to participate in further chemical transformations .

Chemical Reactions Analysis

Ethyl 1-amino-2-vinylcyclopropanecarboxylate serves as a precursor in various chemical reactions. It is used in the synthesis of HCV protease inhibitors, where its vinyl group can undergo further functionalization. The compound's reactivity is influenced by the strained cyclopropane ring and the presence of the amino and vinyl groups, which can participate in a variety of chemical transformations to yield complex molecules with biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 1-amino-2-vinylcyclopropanecarboxylate are not detailed in the provided papers, the general properties of such compounds can be inferred. Cyclopropane derivatives are typically characterized by their high reactivity due to ring strain. The presence of an amino group can contribute to the compound's polarity and its ability to form hydrogen bonds, which can affect its solubility and stability. The vinyl group allows for further chemical modifications through reactions such as hydrogenation or halogenation .

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical Sciences
  • Summary of the Application : Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a key intermediate for anti-hepatitis C virus drugs .
  • Methods of Application or Experimental Procedures : An efficient manufacturing method of intermediate for (1R,2S)-VCPA was developed by enzymatic desymmetrization of a malonate diester derivative . In the synthesis scheme of VCPA, (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) is the monoester intermediate, which is converted from 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) . A library of mutants with the substitution of L70, L270, L273, and L313 in the substrate-binding pocket was created for improvement in enantioselectivity .
  • Results or Outcomes Obtained : As a result of esterase screening for producing (1S,2S)-VCPME from VCPDE by enzymatic desymmetrization, p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) showed high enantioselectivity (more than 90% e.e.) . (1S,2S)-VCPME produced by the best variant harboring L70D, L270Q, L273R, and L313M showed 98.9% e.e. of enanthiopurity . Furthermore, preparative scale production of (1S,2S)-VCPME using the quadruple mutant was achieved .

Future Directions

The future directions for the use of (1R,2S)-VCPA involve its potential application in the large-scale production of anti-hepatitis C virus drugs . The development of an efficient manufacturing method for (1R,2S)-VCPA using enzymatic desymmetrization presents a new efficient process that can be applied for industrial-scale production .

properties

IUPAC Name

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJXCTLFPNBZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622324
Record name Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-amino-2-vinylcyclopropanecarboxylate

CAS RN

787548-29-2
Record name Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-amino-2-vinylcyclopropanecarboxylate
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Citations

For This Compound
9
Citations
H Kawabata, R Miyake, K Asada, Y Dekishima… - Journal of bioscience …, 2021 - Elsevier
(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA), is a key intermediate for anti-hepatitis C virus drugs. In this study, we developed an efficient manufacturing method of …
Number of citations: 1 www.sciencedirect.com
S Lou, N Cuniere, BN Su, LA Hobson - Organic & Biomolecular …, 2013 - pubs.rsc.org
… (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate di-p-toluoyl-(D)-tartaric acid salt (2). A (1R,2S)-ethyl 1-((E)-benzylideneamino)-2-vinylcyclopropane carboxylate (4a) solution in …
Number of citations: 16 pubs.rsc.org
X Li, S Zhang, YK Zhang, Y Liu, CZ Ding, Y Zhou… - Bioorganic & medicinal …, 2011 - Elsevier
… Subsequent reaction of acid 8 with (1R,2S)-ethyl-1-amino-2-vinylcyclopropanecarboxylate 9, followed by hydrolysis afforded acid 10. Reaction of 10 with cyclopropanesulfonamide, …
Number of citations: 58 www.sciencedirect.com
Y Jiang, SW Andrews, KR Condroski… - Journal of medicinal …, 2014 - ACS Publications
… A solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (2.52 g, 10.9 mmol), (trans)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride (2.30 g, …
Number of citations: 156 pubs.acs.org
C Reviriego - Drugs of the Future, 2012 - access.portico.org
… N-benzylideneglycinate (II), which is then cyclocondensed with trans-1,4-dibromo-2-butene (III) by means of t-BuOLi in toluene to yield ethyl 1-amino-2-vinylcyclopropanecarboxylate (IV…
Number of citations: 11 access.portico.org
M Nilsson, AK Belfrage, S Lindström, H Wähling… - Bioorganic & medicinal …, 2010 - Elsevier
… Carboxylic acid 18 10a (Scheme 3) was coupled with (1R,2S)-ethyl-1-amino-2-vinylcyclopropanecarboxylate 14 providing intermediate 19. Subsequent lactone hydrolysis to acid 20 …
Number of citations: 22 www.sciencedirect.com
C Parsy, FR Alexandre, G Brandt, C Caillet… - Bioorganic & Medicinal …, 2014 - Elsevier
Structural homology between thrombin inhibitors and the early tetrapeptide HCV protease inhibitor led to the bioisosteric replacement of the P2 proline by a 2,4-disubstituted azetidine …
Number of citations: 18 www.sciencedirect.com
LQ Sun, E Mull, B Zheng, S D'Andrea… - Journal of Medicinal …, 2016 - ACS Publications
The discovery of a back-up to the hepatitis C virus NS3 protease inhibitor asunaprevir (2) is described. The objective of this work was the identification of a drug with antiviral properties …
Number of citations: 25 pubs.acs.org
J Gising, P Örtqvist, A Sandström, M Larhed - scholar.archive.org
… ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride are all known compounds. Spectral data were in agreement with the proposed structures. Biochemical evaluation: …
Number of citations: 0 scholar.archive.org

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